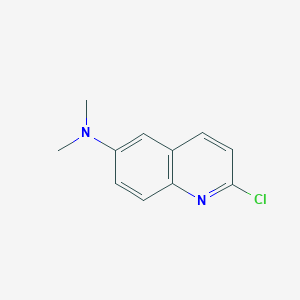

2-chloro-N,N-dimethylquinolin-6-amine

Description

Contextual Significance of Quinoline (B57606) Derivatives in Contemporary Synthetic Endeavors

Quinoline, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in a vast array of natural products and synthetic molecules. chemicalbook.com Its derivatives are of immense importance to synthetic organic chemists and are pivotal in the discovery of new pharmaceuticals and materials. opcw.org The quinoline core is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds.

The utility of quinoline derivatives spans numerous applications:

Medicinal Chemistry : The quinoline ring system is present in a wide range of approved drugs, exhibiting activities such as antimalarial, antibacterial, anticancer, and anti-inflammatory properties. unibe.chcas.org The development of chloroquine, an aminoquinoline, was a landmark in the treatment of malaria and underscores the therapeutic potential of this class of compounds. nih.gov

Materials Science : The rigid, planar structure and the electronic properties of the quinoline system make its derivatives suitable for applications in organic electronics, such as in the development of sensors and luminescent materials. opcw.org

Agrochemicals : Certain quinoline derivatives have been developed as fungicides and pesticides, contributing to crop protection.

Catalysis : Quinoline-based ligands are widely used in organometallic catalysis to influence the selectivity and efficiency of chemical transformations. opcw.org

The ability to introduce a wide variety of substituents onto the quinoline ring allows chemists to fine-tune the steric and electronic properties of the molecule, making it a highly adaptable and valuable tool in synthetic projects. ambeed.com

Strategic Positioning of Halogenated and Aminated Quinolines in Chemical Research

The specific placement of halogen and amino groups on the quinoline scaffold, as seen in 2-chloro-N,N-dimethylquinolin-6-amine, is a deliberate synthetic strategy. Each substituent imparts distinct reactivity and properties to the molecule.

The 2-chloro substituent is particularly significant. The chlorine atom at the C-2 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). sigmaaldrich.com This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during the substitution reaction. This high reactivity makes the 2-chloro group an excellent "leaving group," allowing for its displacement by a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. sigmaaldrich.comgoogle.com Consequently, 2-chloroquinolines are key intermediates for creating diverse libraries of quinoline compounds through cross-coupling reactions or direct substitution. unibe.chgoogle.com

The 6-amino substituent , specifically the N,N-dimethylamino group, resides on the benzene portion of the heterocycle. As an electron-donating group, it influences the electronic properties of the entire ring system, increasing the electron density of the benzene ring. sigmaaldrich.com This can affect the molecule's interaction with biological targets and modify its physicochemical properties, such as solubility and basicity. In medicinal chemistry, the introduction of an amino group at this position has been explored to modulate the activity of antibacterial agents. nist.gov The N,N-dimethylation of the amine provides a tertiary amine, which can have different biological activities and pharmacokinetic properties compared to primary or secondary amines. nih.gov

The combination of an activated C-2 position for substitution and a modulating C-6 amino group makes this compound a strategically designed intermediate, poised for the synthesis of more complex and potentially functional molecules.

Structural Elucidation and Nomenclatural Aspects of this compound

The structure of the compound is defined by the quinoline bicyclic system with specific substituents at the 2- and 6-positions. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the numbering of the quinoline ring begins at the nitrogen atom and proceeds around the pyridine ring before continuing to the fused benzene ring. This leads to the unambiguous name This compound .

Structural Details:

A quinoline core, which is a fusion of a benzene ring and a pyridine ring.

A chlorine (–Cl) atom attached to carbon 2.

An N,N-dimethylamino (–N(CH3)2) group attached to carbon 6.

While detailed, peer-reviewed research on the synthesis and characterization of this specific compound is limited in public literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number. General synthetic routes for related compounds suggest plausible pathways for its formation. A common method for preparing 2-chloroquinolines involves the treatment of the corresponding 2(1H)-quinolinone with a chlorinating agent like phosphorus oxychloride. sigmaaldrich.comgoogle.com The 6-amino group can be introduced by the reduction of a 6-nitroquinoline (B147349) precursor. Subsequent N,N-dimethylation of the resulting 6-aminoquinoline (B144246) would yield the final product. One chemical supplier notes a synthesis involving a 2-picoline borane (B79455) complex, suggesting the reduction of a precursor, likely 2-chloro-6-nitroquinoline, followed by methylation. opcw.org

Below is a table summarizing the basic properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 238756-48-4 |

| Molecular Formula | C₁₁H₁₁ClN₂ |

| Molecular Weight | 206.68 g/mol |

Properties

IUPAC Name |

2-chloro-N,N-dimethylquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-14(2)9-4-5-10-8(7-9)3-6-11(12)13-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRXVCPIYYBBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Dynamics

Detailed Reaction Mechanisms for 2-chloro-N,N-dimethylquinolin-6-amine Formation

The synthesis of this compound is predominantly achieved through a Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of electron-rich aromatic compounds. niscpr.res.inwikipedia.orgijpcbs.com The reaction proceeds through a series of well-defined steps, starting with the appropriate N-acetylated aniline (B41778) derivative.

The key precursor for the synthesis is N-(4-(dimethylamino)phenyl)acetamide. The reaction is initiated by the formation of the Vilsmeier reagent, a chloroiminium salt, from the interaction of a phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). wikipedia.orgnrochemistry.comwikipedia.org The oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an intermediate that eliminates a dichlorophosphate (B8581778) anion to yield the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. wikipedia.orgyoutube.com

The electron-rich aromatic ring of N-(4-(dimethylamino)phenyl)acetamide, activated by the strongly electron-donating N,N-dimethylamino group, then undergoes electrophilic aromatic substitution. The electrophilic carbon of the Vilsmeier reagent attacks the aromatic ring, preferentially at the position ortho to the activating amino group and meta to the deactivating acetylamino group. niscpr.res.in This regioselectivity is a crucial factor in determining the final substitution pattern of the quinoline (B57606) ring.

Following the electrophilic attack, an intramolecular cyclization occurs. The nitrogen of the acetylamino group attacks the newly introduced formyl group, leading to the formation of a six-membered ring. Subsequent dehydration and aromatization, facilitated by the reaction conditions, result in the formation of the quinoline ring system. The final step involves the chlorination of the hydroxyl group at the 2-position of the quinoline ring by the dichlorophosphate anion or excess POCl₃ present in the reaction mixture, yielding the final product, this compound. niscpr.res.inallresearchjournal.com

A plausible reaction mechanism is outlined below:

Formation of the Vilsmeier Reagent: POCl₃ + DMF → [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻

Electrophilic Aromatic Substitution: N-(4-(dimethylamino)phenyl)acetamide + [(CH₃)₂N=CHCl]⁺ → Intermediate iminium salt

Intramolecular Cyclization and Dehydration: The intermediate iminium salt undergoes cyclization and subsequent loss of water to form a dihydroquinoline intermediate.

Aromatization and Chlorination: The dihydroquinoline intermediate is oxidized and chlorinated to yield this compound.

Kinetic and Thermodynamic Aspects of Quinoline Ring Formation

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the available literature, general principles of the Vilsmeier-Haack reaction and quinoline synthesis provide valuable insights.

| Reaction Step | Kinetic Factors | Thermodynamic Factors |

| Vilsmeier Reagent Formation | Fast, exothermic | Favorable |

| Electrophilic Substitution | Rate-determining, accelerated by electron-donating groups | Generally favorable |

| Cyclization/Dehydration | Requires thermal energy to overcome activation barrier | Driven by the formation of the stable aromatic ring |

| Aromatization/Chlorination | Generally fast under reaction conditions | Favorable due to the stability of the aromatic product |

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

In the context of the Vilsmeier-Haack synthesis of this compound, the phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) system acts as both a reagent and a catalyst. POCl₃ is a dehydrating and chlorinating agent that is consumed in stoichiometric amounts. ruc.dksemanticscholar.org However, the Vilsmeier reagent, which is generated in situ, can be considered a catalyst for the formylation of the aromatic ring.

While external catalysts are not typically employed in the classic Vilsmeier-Haack synthesis of this specific compound, the broader field of quinoline synthesis has seen the development of numerous catalytic systems to improve efficiency and selectivity. ijpcbs.comnrochemistry.comyoutube.comresearchgate.net These include transition metal catalysts such as copper, rhodium, and palladium, which can facilitate C-H activation and annulation reactions to form the quinoline scaffold under milder conditions. researchgate.net For instance, copper-catalyzed methods have been developed for the synthesis of substituted quinolines from anilines and alkynes. youtube.com

The efficiency of the Vilsmeier-Haack reaction for producing this compound is largely dependent on the reaction conditions, such as temperature and reaction time. Optimization of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts. researchgate.net

Stereochemical Control and Regioselectivity in Functionalization Reactions

Stereochemical control is not a significant factor in the formation of the planar, aromatic ring of this compound itself. However, regioselectivity is a critical aspect of its synthesis and subsequent functionalization.

During the synthesis, the regioselectivity of the initial electrophilic attack of the Vilsmeier reagent on the N-(4-(dimethylamino)phenyl)acetamide ring is paramount. The powerful ortho, para-directing N,N-dimethylamino group and the meta-directing acetylamino group work in concert to direct the incoming electrophile to the position ortho to the dimethylamino group. This ensures the formation of the desired 6-amino-substituted quinoline isomer. niscpr.res.inresearchgate.net

Further functionalization of the this compound ring is also governed by the electronic properties of the existing substituents. The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. niscpr.res.in This allows for the introduction of a wide range of functional groups at this position. The electron-donating N,N-dimethylamino group at the 6-position activates the benzene (B151609) ring towards further electrophilic substitution, primarily at the 5 and 7-positions. The regioselectivity of these subsequent reactions can often be controlled by the choice of reagents and reaction conditions. organic-chemistry.orgnih.govresearchgate.net

| Position | Type of Reaction | Directing Influence |

| C2 | Nucleophilic Aromatic Substitution | Activated by the chlorine leaving group. |

| C5, C7 | Electrophilic Aromatic Substitution | Activated by the electron-donating N,N-dimethylamino group at C6. |

Intermediate Characterization and Spectroscopic Probing of Reaction Pathways

The characterization of transient intermediates in the synthesis of this compound relies on a combination of spectroscopic techniques and mechanistic studies of analogous reactions. The primary intermediate, the Vilsmeier reagent, has been extensively studied and can be characterized by techniques such as NMR spectroscopy. wikipedia.org

In situ spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor the progress of the reaction and detect the formation and consumption of key intermediates. researchgate.net For example, the disappearance of the starting acetanilide (B955) and the appearance of signals corresponding to the quinoline product can be tracked over time.

The final product, this compound, can be fully characterized using a suite of spectroscopic methods:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-Cl bond, the aromatic C-N bond, and the N,N-dimethylamino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern of the quinoline ring. ruc.dkorganic-chemistry.orgbeilstein-journals.orgchemicalbook.com The chemical shifts of the aromatic protons and carbons are particularly diagnostic for confirming the structure.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2-chloro-N,N-dimethylquinolin-6-amine. These calculations typically involve solving the Schrödinger equation for the molecule, providing information about its electronic structure and molecular orbitals. The distribution of electrons within the molecule is heavily influenced by its constituent atoms and their arrangement. The quinoline (B57606) core, an aromatic heterocyclic system, possesses a delocalized π-electron system. This is further modulated by the substituents: a chloro group at the 2-position and a dimethylamino group at the 6-position.

The chloro group is an electron-withdrawing group due to its high electronegativity, which inductively pulls electron density from the quinoline ring. Conversely, the N,N-dimethylamino group is a strong electron-donating group, capable of donating a lone pair of electrons into the π-system of the quinoline ring through resonance. This push-pull electronic effect creates a significant polarization within the molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. For this compound, the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, particularly the N,N-dimethylamino group and the fused benzene (B151609) ring of the quinoline system. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient pyridine (B92270) part of the quinoline ring, influenced by the electron-withdrawing chloro substituent. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, as a smaller gap generally implies higher chemical reactivity and greater polarizability. arabjchem.org

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: The following data is illustrative and based on typical values for similarly substituted quinolines calculated using DFT methods like B3LYP/6-31G)*

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.5 to -6.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical reactivity and electronic transition energy. |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can predict the most likely sites for chemical reactions on the this compound molecule. Reactivity indicators, derived from quantum chemical calculations, such as the Fukui functions and the molecular electrostatic potential (MEP) map, are invaluable for this purpose.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen atoms (if any), indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the chloro-substituted carbon, highlighting areas prone to nucleophilic attack.

Fukui functions can offer a more quantitative prediction of regioselectivity. For electrophilic attack, the sites with the highest values of the Fukui function f- (representing the density of the HOMO) would be the most reactive. For nucleophilic attack, the sites with the highest f+ values (representing the density of the LUMO) would be favored. Based on the electronic effects of the substituents, it is predicted that electrophilic substitution would preferentially occur on the benzene ring of the quinoline system, activated by the electron-donating N,N-dimethylamino group. Nucleophilic aromatic substitution would be most likely to occur at the 2-position, where the carbon is activated by the electron-withdrawing chloro group and the quinoline nitrogen.

Computational studies on the C-H activation of quinoline derivatives have shown that the regioselectivity is highly dependent on the catalyst and reaction conditions. mdpi.comrsc.org For this compound, theoretical modeling could be used to explore the transition states and activation energies for various reaction pathways, guiding the synthetic chemist in choosing the optimal conditions to achieve a desired functionalization.

Theoretical Studies on Protonation Equilibria and Basicity of Quinoline Derivatives

The basicity of quinoline and its derivatives is a key chemical property, and computational methods can provide accurate predictions of their pKa values. The primary site of protonation in quinoline is the nitrogen atom of the heterocyclic ring. The basicity of this nitrogen is significantly influenced by the electronic effects of substituents on the quinoline ring.

Electron-donating groups increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa of its conjugate acid. The N,N-dimethylamino group at the 6-position is a strong electron-donating group and is therefore expected to significantly increase the basicity of the quinoline nitrogen. acs.org Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic and lowering the pKa. The chloro group at the 2-position is electron-withdrawing and will counteract the effect of the dimethylamino group to some extent.

Computational studies on the basicity of substituted quinolines have shown a good correlation between calculated proton affinities and experimentally determined pKa values. electronicsandbooks.com For this compound, the calculated proton affinity, which is the negative of the enthalpy change for the protonation reaction in the gas phase, would provide a direct measure of its intrinsic basicity. Solvation models can then be applied to predict the pKa in a specific solvent. It is anticipated that the pKa of this compound would be higher than that of unsubstituted quinoline (pKa ≈ 4.9) due to the dominant electron-donating effect of the dimethylamino group.

Computational Spectroscopic Analysis (e.g., NMR chemical shift prediction, vibrational analysis)

Computational methods are widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. For this compound, DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts and the frequencies of vibrational modes.

The calculated NMR chemical shifts are obtained by computing the magnetic shielding tensors for each nucleus in the molecule. These theoretical values can then be compared with experimental data to aid in the assignment of signals in the NMR spectrum. researchgate.netnih.gov The predicted 1H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring, with their chemical shifts influenced by the electronic effects of the chloro and dimethylamino substituents. A singlet corresponding to the six protons of the two methyl groups of the N,N-dimethylamino moiety would also be expected.

Vibrational analysis involves the calculation of the harmonic vibrational frequencies of the molecule. These frequencies correspond to the absorption bands observed in the IR and Raman spectra. The calculated vibrational spectrum can be used to assign the observed bands to specific molecular motions, such as C-H stretching, C=C and C=N ring stretching, and the characteristic vibrations of the chloro and dimethylamino groups. researchgate.net

Table 2: Predicted 13C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values relative to TMS, based on DFT calculations of similar quinoline derivatives.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 150 - 155 |

| C3 | 120 - 125 |

| C4 | 135 - 140 |

| C4a | 145 - 150 |

| C5 | 120 - 125 |

| C6 | 140 - 145 |

| C7 | 110 - 115 |

| C8 | 125 - 130 |

| C8a | 145 - 150 |

| N-CH3 | 40 - 45 |

Intermolecular Interactions and Supramolecular Assembly Prediction

The non-covalent interactions that this compound can engage in are crucial for understanding its behavior in the solid state and in solution. Computational methods can be used to predict and characterize these intermolecular interactions, which include hydrogen bonding, π-π stacking, and halogen bonding.

While this compound does not have a traditional hydrogen bond donor, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, such as water or alcohols, hydrogen bonds can form.

The planar aromatic system of the quinoline ring makes it susceptible to π-π stacking interactions. These interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner, can play a significant role in the crystal packing of the molecule. bohrium.com

The chlorine atom at the 2-position can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). Computational studies can identify regions of positive electrostatic potential on the surface of the chlorine atom (the σ-hole), which are indicative of its ability to form halogen bonds. researchgate.net

Density Functional Theory (DFT) Applications in Structure-Property Correlation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost. For this compound, DFT is the method of choice for a wide range of structure-property correlation studies. nih.govrsc.org

By systematically varying the substituents on the quinoline ring and calculating the resulting electronic and geometric properties, DFT can establish quantitative structure-property relationships (QSPR). For example, a series of quinoline derivatives could be modeled to understand how changes in the substituents affect properties such as the HOMO-LUMO gap, dipole moment, and polarizability. These calculated properties can then be correlated with experimentally observed phenomena, such as the color of a dye or the biological activity of a drug candidate.

In the context of this compound, DFT calculations can be used to:

Optimize the molecular geometry to determine bond lengths, bond angles, and dihedral angles.

Calculate the electronic properties, such as the charge distribution, dipole moment, and polarizability.

Predict spectroscopic properties, as discussed in section 4.4.

Investigate the thermodynamics of chemical reactions, including reaction energies and activation barriers.

These DFT-derived data provide a comprehensive understanding of how the specific arrangement of atoms in this compound gives rise to its unique chemical and physical properties.

Derivatization Chemistry and Synthetic Utility of 2 Chloro N,n Dimethylquinolin 6 Amine

Utilization as a Key Synthetic Intermediate in Heterocyclic Chemistry

The inherent reactivity of 2-chloro-N,N-dimethylquinolin-6-amine makes it an excellent starting material for the synthesis of more elaborate heterocyclic systems. The quinoline (B57606) core can be elaborated upon by constructing new rings, often leveraging the existing functional groups to direct cyclization reactions.

For instance, quinoline derivatives are used to build fused heterocyclic systems. researchgate.netnih.gov Starting from precursors like 2-chloro-3-formylquinolines, which are structurally related to the title compound, a variety of fused systems such as pyrazoles, oxazoles, and pyrimidines can be synthesized through condensation and cyclization reactions. researchgate.net These reactions typically involve the formyl group, but the principles can be extended to derivatives of this compound where an appropriate functional group is installed, for example, at the C3 position. The synthesis of linear and fused heterocyclic systems incorporating hydroquinoline fragments is of significant interest due to their wide range of applications. nih.gov The development of synthetic methods for N-heterocycles is a highly active area of research, driven by their importance in pharmaceuticals and materials. rsc.org

Regioselective Functionalization of the Quinoline Core

The functionalization of this compound can be directed with high regioselectivity due to the distinct reactivity of its substituent groups and the quinoline ring positions. The primary sites for derivatization are the chloro group at the C2 position and the N,N-dimethylamino group at the C6 position.

The C2 position is particularly activated towards nucleophilic substitution and cross-coupling reactions due to the electron-withdrawing nature of the adjacent ring nitrogen. This allows for selective modification at this site while other positions on the quinoline ring remain untouched. For example, in di-halogenated quinolines, such as 2-bromo-4-iodo-quinoline, Sonogashira coupling occurs preferentially at the more reactive iodide position (C4), demonstrating that fine control over reactivity based on the leaving group is possible. libretexts.org In the case of this compound, the C2-chloro group is the most labile site for such palladium-catalyzed transformations.

Functionalization can also occur at the N,N-dimethylamino group, as discussed in section 5.4, through reactions like quaternization or oxidation. Furthermore, electrophilic substitution on the quinoline ring itself, while less common for such an electron-rich system, could potentially be directed by the activating N,N-dimethylamino group, likely favoring the C5 and C7 positions. The combination of these distinct reactive sites allows for a stepwise and controlled derivatization of the molecule.

Transformations Involving the Chloro Substituent (e.g., nucleophilic aromatic substitution, cross-coupling)

The chlorine atom at the C2 position is the most versatile handle for derivatization, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The C2 position of the quinoline ring is electron-deficient, making the chloro-substituent susceptible to displacement by a variety of nucleophiles. This reaction is a fundamental method for introducing new functional groups. nih.gov Amines, thiols, and alkoxides can readily replace the chlorine, providing access to 2-amino, 2-thio, and 2-alkoxy-N,N-dimethylquinolin-6-amine derivatives, respectively.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized the synthesis of biaryls, enynes, and other conjugated systems. The C2-Cl bond of the quinoline serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the chloroquinoline with boronic acids or esters to form C-C bonds. It is highly effective for creating 2-aryl or 2-heteroaryl quinolines. libretexts.orgyoutube.com The use of palladium-on-charcoal (Pd/C) with a phosphine (B1218219) ligand has been shown to be effective for the Suzuki coupling of 2-chloroquinolines with phenylboronic acid. acs.org Highly active catalysts can even couple challenging substrates like aminopyridines without inhibition. organic-chemistry.org

Heck Reaction: The Heck reaction allows for the coupling of the chloroquinoline with alkenes to form substituted alkenes. wikipedia.orglibretexts.org Highly active palladium-phosphinous acid catalysts have been successfully employed in Heck additions of 4-chloroquinolines, demonstrating the applicability of this method to the quinoline scaffold. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the chloroquinoline with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, to produce 2-alkynylquinolines. wikipedia.orgorganic-chemistry.org These products are valuable intermediates for synthesizing more complex molecules and functional materials. researchgate.netnih.gov The reactivity order for halides in Sonogashira coupling is typically I > Br > Cl. wikipedia.org

Stille Coupling: The Stille reaction uses organotin reagents to form C-C bonds with the chloroquinoline. wikipedia.orgorganic-chemistry.orguwindsor.ca It is known for its tolerance of a wide variety of functional groups. uwindsor.ca Palladium-phosphinous acid catalysts have also been shown to be effective for the Stille cross-coupling of chloroquinolines with arylstannanes. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Ref. |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(OAc)₂, Pd/C), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | 2-Aryl/Heteroaryl-quinoline | acs.orgorganic-chemistry.org |

| Heck | Alkene (e.g., tert-butyl acrylate) | Pd catalyst (e.g., POPd), Base (e.g., dicyclohexylmethylamine) | 2-Vinyl-quinoline | nih.govorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-quinoline | organic-chemistry.orgresearchgate.net |

| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd catalyst (e.g., POPd), CsF | 2-Aryl-quinoline | nih.govorganic-chemistry.org |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 2-Amino-quinoline | nih.gov |

Reactions at the N,N-Dimethylamino Group (e.g., quaternization, oxidation)

The N,N-dimethylamino group at the C6 position provides another site for chemical modification, primarily through reactions involving the nitrogen lone pair.

Quaternization: The tertiary amine can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. semanticscholar.org This transformation, known as the Menshutkin reaction, converts the neutral amine into a positively charged group, significantly altering the electronic properties and solubility of the molecule. semanticscholar.org The kinetics and mechanism of such quaternization reactions have been studied for various tertiary amines. researchgate.net This modification can be used to create cationic dyes or materials with different biological or physical properties. mdpi.com

Oxidation: The N,N-dimethylamino group can be oxidized to form an N-oxide. For the related N,N-dimethylaniline, oxidation with agents like m-chloroperoxybenzoic acid (mCPBA) yields N,N-dimethylaniline N-oxide. mdpi.com This transformation introduces an oxygen atom and can alter the reactivity of the aromatic ring. Alternatively, oxidative N-dealkylation can occur, removing one or both methyl groups to yield the corresponding N-methylamino or aminoquinoline. mdpi.com The specific outcome often depends on the catalyst and oxidant used. For example, manganese complexes can catalyze the oxidative N-demethylation of N,N-dimethylanilines. mdpi.com

Multicomponent Reactions Incorporating the Quinoline Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are powerful tools for rapidly building molecular complexity. nih.gov Quinoline derivatives are excellent substrates for various MCRs.

Ugi and Passerini Reactions: These isocyanide-based MCRs are particularly prominent. The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org A variation involves replacing the carboxylic acid with a quinoline N-oxide, which acts as an isostere, leading to the synthesis of quinoline-C2-amino amides. acs.orgacs.org The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide. researchgate.netmdpi.com 2-Chloroquinoline-3-carbaldehyde, a close analog of the title compound, has been used in Passerini reactions to synthesize highly functionalized alkyne-2-chloroquinolines. researchgate.netmdpi.com Ugi adducts can be further transformed, for instance, through gold-catalyzed hydroarylation to form 2-quinolones. nih.gov

Other MCRs: A variety of other MCRs utilize quinoline aldehydes as key building blocks to construct complex fused heterocyclic systems, such as pyrano[3,2-c]chromenes and tetrahydrodibenzo[b,g] mdpi.comnih.govnaphthyridines. nih.gov These reactions demonstrate the utility of the quinoline scaffold in diversity-oriented synthesis. mdpi.comum.edu.mt

Precursors for Functional Organic Materials (e.g., dyes, chromophores)

The extended π-system of the quinoline ring, combined with the electron-donating N,N-dimethylamino group (a strong auxochrome) and the ability to introduce various substituents at the C2 position, makes this compound an excellent precursor for functional organic materials, particularly dyes and chromophores.

Derivatives of this scaffold, often called dimethylamino-quinolines (DMAQ), can be engineered to create fluorescent probes with tunable photophysical properties. acs.org By varying the substituents introduced at the C2 position via cross-coupling reactions, the absorption and emission wavelengths, quantum yields, and sensitivity to the local environment (solvatochromism) can be precisely controlled. acs.org These quinoline-based dyes have been investigated for applications in live-cell imaging and as sensors for pH or metal ions. acs.orgwikipedia.org The rational design of such molecules allows for the creation of D-π-A (donor-pi-acceptor) systems with significant intramolecular charge transfer (ICT) character, which is crucial for modern chromophores. nih.gov

Design and Synthesis of Complex Molecular Architectures Based on the Quinoline Framework

The synthetic versatility of this compound allows it to serve as a cornerstone for the design and synthesis of complex molecular architectures. acs.org The ability to perform sequential, regioselective reactions at the C2 and C6 positions enables the construction of intricate, multi-functionalized molecules from a relatively simple starting material.

For example, palladium-catalyzed cross-coupling reactions (Section 5.3) can be used to append large and complex aryl, heterocyclic, or polymeric structures onto the quinoline core. nih.gov Subsequent MCRs (Section 5.5) can then be employed to build additional heterocyclic rings, leading to polycyclic and cage-like structures. mdpi.comnih.gov The synthesis of fused tetracyclic and pentacyclic quinoline derivatives has been extensively reviewed, highlighting the importance of intramolecular cyclization reactions, such as the Heck reaction, to build these complex frameworks. nih.gov This building-block approach is central to modern drug discovery and the development of advanced materials like covalent organic frameworks (COFs). nih.govnih.gov

Future Research Trajectories and Unexplored Frontiers

Development of Novel and More Efficient Synthetic Routes

The current synthetic approaches to quinoline (B57606) derivatives often rely on classical methods like the Combes, Friedländer, or Skraup reactions. nih.govmdpi.com These methods, while effective, can suffer from harsh reaction conditions, limited substrate scope, and the use of toxic reagents. nih.govmdpi.com For instance, the synthesis of 2-chloroquinolines frequently involves phosphorus oxychloride, a hazardous reagent whose excess is difficult to remove post-reaction. acs.org

Future research will undoubtedly focus on developing greener, more efficient, and atom-economical syntheses for 2-chloro-N,N-dimethylquinolin-6-amine. Key areas of exploration should include:

Metal-Free Synthesis: Inspired by recent advances in organocatalysis and metal-free reactions for quinoline synthesis, new pathways can be envisioned. nih.govnih.gov These methods avoid the use of toxic and expensive heavy metals, aligning with the principles of green chemistry. nih.gov Strategies involving tandem reactions, such as the functionalization of C(sp³)–H bonds followed by cyclization, could provide a mild and efficient route. nih.gov

C-H Activation Strategies: The direct functionalization of C-H bonds has revolutionized organic synthesis. nih.gov Future work could explore the construction of the this compound core via transition-metal-catalyzed C-H activation/annulation cascades, which would be more step- and atom-economical than traditional multi-step sequences. mdpi.com

Novel Chlorination Reagents: To circumvent the issues associated with phosphorus oxychloride, research into alternative chlorinating agents is crucial. A reported novel synthesis of 2-chloroquinolines from 2-vinylanilines using diphosgene in a nitrile solvent presents a promising direction. acs.org Adapting such a method could offer a safer and more efficient route to the target compound.

Advanced Spectroscopic and Structural Characterization Methodologies

While standard spectroscopic techniques like ¹H NMR and mass spectrometry are used for basic characterization, a deeper understanding of the structure and properties of this compound and its derivatives requires more advanced methodologies.

Future research should employ a multi-spectroscopic approach for comprehensive characterization. This includes:

Multidimensional NMR: Techniques such as 2D NMR (COSY, HSQC, HMBC) are invaluable for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives synthesized from the parent compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition and identifying potential trace impurities or byproducts from synthetic reactions, which can be crucial for understanding reaction mechanisms. nih.gov

Vibrational Spectroscopy: A combined application of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, supported by theoretical calculations, can provide detailed insights into the vibrational modes of the molecule. researchgate.netmdpi.com This can be particularly useful for studying intermolecular interactions and the effects of substitution on the quinoline core.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular geometry, bond lengths, and angles, and reveal packing interactions in the solid state. This experimental data is also crucial for validating theoretical models. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes towards continuous flow manufacturing. nih.govmdpi.comdurham.ac.ukcore.ac.uk This technology offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.comethernet.edu.et

A significant future trajectory for the synthesis of this compound is the development of a continuous flow process. researchgate.net This would involve:

Reactor Design: Designing and optimizing a micro- or meso-reactor system for the key bond-forming and cyclization steps.

In-line Analysis: Integrating in-line monitoring techniques (e.g., IR, UV-Vis, NMR) for real-time reaction analysis and optimization, enabling rapid identification of optimal conditions. durham.ac.uk

Automated Platforms: Incorporating the flow synthesis into a fully automated platform that includes purification (e.g., using immobilized scavengers or phase-switch techniques) would allow for the on-demand, high-purity production of the compound and its derivatives. durham.ac.uk This approach would accelerate the exploration of its chemical space for various applications.

Exploration of New Catalytic Systems for Quinoline Functionalization

The chlorine atom at the C2 position and the available C-H bonds on the quinoline ring make this compound an ideal substrate for further functionalization through modern catalytic methods. The future in this area lies in exploring novel catalytic systems to forge new bonds with high efficiency and selectivity.

Key areas for investigation include:

Advanced Cross-Coupling Reactions: The C2-chloro substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). rsc.orgorganic-chemistry.org Future research should focus on employing state-of-the-art catalytic systems, such as those based on monoligated palladium(0) species, which are known for their high reactivity and broad substrate scope. nih.govacs.org This would allow for the efficient introduction of a wide array of aryl, alkyl, and heteroaryl groups.

Regioselective C-H Functionalization: Tremendous progress has been made in the site-selective C-H functionalization of quinolines at positions C3, C4, C5, and C8, using a variety of transition metal catalysts including rhodium, palladium, and copper. acs.orgnih.govnih.govrsc.org A major frontier would be to develop catalytic systems that can selectively functionalize the other positions (C3, C4, C5, C7, C8) of the this compound core, leaving the C2-Cl bond intact for subsequent manipulations.

Photocatalysis: The use of visible-light photocatalysis offers a mild and sustainable approach to activate chemical bonds. conferenceproceedings.international Exploring photocatalytic conditions for the functionalization of the quinoline ring could unlock novel reaction pathways that are not accessible through traditional thermal methods.

Deeper Theoretical Insights into Reaction Dynamics and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecular systems. nih.govrsc.orgarabjchem.org For this compound, theoretical studies can provide profound insights that guide future experimental work.

Future research should focus on:

Electronic Structure Analysis: DFT calculations can be used to determine key electronic properties, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.organkara.edu.tr This information is critical for predicting the compound's reactivity, its potential in optoelectronic applications, and understanding its UV-Vis absorption spectrum. bohrium.com

Reactivity Descriptors: Calculation of global and local reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index, Fukui functions) can pinpoint the most reactive sites for electrophilic and nucleophilic attack, guiding the design of regioselective functionalization reactions. nih.govarabjchem.org

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of proposed synthetic routes. This allows for the validation of plausible reaction mechanisms, the identification of key transition states and intermediates, and a rational understanding of the factors controlling reaction outcomes and selectivity. mdpi.com

Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption and emission spectra, while standard DFT calculations can predict vibrational (IR and Raman) and NMR spectra. nih.govbohrium.com Comparing these theoretical spectra with experimental data provides a powerful method for structural confirmation and a deeper understanding of the molecule's properties. researchgate.net

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key component for the development of advanced materials and complex functional molecules.

Q & A

Q. How should conflicting cytotoxicity data across studies be interpreted?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, exposure time, and serum concentration). Perform dose-response curves (0.1–100 µM) with controls (e.g., cisplatin). Use omics approaches (transcriptomics/proteomics) to identify off-target effects. For instance, discrepancies may arise from differential expression of metabolic enzymes (e.g., CYP450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.